2-Hexynoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289569. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

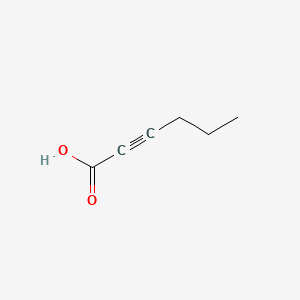

Structure

3D Structure

Properties

IUPAC Name |

hex-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYAUBWOTZJUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314889 | |

| Record name | 2-Hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-33-0 | |

| Record name | 2-Hexynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 764-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexynoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexynoic acid, a member of the alkynoic acid family, is a carboxylic acid containing a carbon-carbon triple bond. Its unique structural features make it a molecule of interest in organic synthesis and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of this compound, intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a six-carbon chain carboxylic acid with a triple bond located at the second carbon position. This structure imparts specific reactivity and physical properties to the molecule.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | hex-2-ynoic acid[1] |

| Molecular Formula | C₆H₈O₂[1] |

| SMILES String | CCCC#CC(=O)O[1] |

| InChI | InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-3H2,1H3,(H,7,8)[1] |

| InChIKey | AKYAUBWOTZJUBI-UHFFFAOYSA-N[1] |

| CAS Number | 764-33-0[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 112.13 g/mol [1] |

| Melting Point | 23-26 °C |

| Boiling Point | 230 °C (at 760 mmHg) |

| Density | 0.992 g/mL at 25 °C |

| pKa (Predicted) | 2.67 ± 0.10[2] |

| Refractive Index | 1.4590 |

| Solubility | Information on the quantitative solubility of this compound in various solvents is not readily available in the cited literature. However, as a short-chain carboxylic acid, it is expected to have some solubility in water and good solubility in organic solvents. |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡C triple bond stretch (~2200 cm⁻¹). IR spectra are available in public databases.[1][2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule, including the acidic proton of the carboxyl group, and protons on the alkyl chain.[4][5]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton, with characteristic shifts for the carboxyl carbon, the sp-hybridized carbons of the triple bond, and the sp³-hybridized carbons of the alkyl chain.[5]

-

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as fragmentation patterns characteristic of a carboxylic acid.[1][3]

Experimental Protocols

Synthesis of Alkynoic Acids: A General Approach

One common method for the synthesis of 2-alkynoic acids is the carboxylation of a terminal alkyne. The following is a generalized, illustrative workflow for the synthesis of this compound from 1-pentyne. Note: This is a representative protocol and requires optimization for specific laboratory conditions.

Methodology:

-

Grignard Reagent Formation: 1-Pentyne is reacted with a Grignard reagent, such as ethylmagnesium bromide, in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This deprotonates the terminal alkyne to form pentynylmagnesium bromide.

-

Carboxylation: The newly formed Grignard reagent is then reacted with a source of carbon dioxide, typically by pouring the solution over crushed dry ice.

-

Acidic Workup: The reaction mixture is then quenched with an aqueous acid, such as hydrochloric acid, to protonate the carboxylate and yield this compound.

-

Purification: The crude product is then purified, for example, by distillation under reduced pressure or by column chromatography.

Analytical Methods for Short-Chain Fatty Acids

Gas Chromatography (GC)

Gas chromatography is a common technique for the analysis of volatile compounds like short-chain fatty acids. Due to the polar nature of carboxylic acids, derivatization is often employed to improve chromatographic performance and sensitivity.

Methodology:

-

Sample Preparation and Derivatization: The sample containing this compound is extracted and then derivatized. Common derivatization methods for carboxylic acids include:

-

Esterification: Conversion to a more volatile ester, for example, by reaction with an alcohol (e.g., methanol (B129727) or butanol) in the presence of an acid catalyst.

-

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) ester.[6]

-

-

GC Analysis: The derivatized sample is injected into a gas chromatograph. A capillary column with a suitable stationary phase (e.g., a wax or a mid-polarity phase) is used for separation.

-

Detection: A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides structural information for identification.[7][8][9][10][11]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is another powerful technique for the analysis of short-chain fatty acids.[12][13]

Methodology:

-

Sample Preparation: Samples may require extraction and filtration before analysis. Derivatization to a UV-active or fluorescent compound can be performed to enhance detection sensitivity.[12]

-

HPLC Analysis: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).[13]

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (often acidic to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution may be used to separate a mixture of fatty acids.

-

Detection: UV detection at a low wavelength (around 210 nm) is commonly used for underivatized carboxylic acids.[14] If a derivatizing agent is used, the detector is set to the maximum absorbance wavelength of the chromophore.

Biological Signaling Pathways

Specific signaling pathways directly involving this compound have not been extensively documented in the scientific literature. However, as a short-chain fatty acid (SCFA), it may share some biological activities with other members of this class. SCFAs are well-known to be produced by gut microbiota and act as signaling molecules.

The diagram below illustrates the general signaling pathways of well-studied SCFAs like butyrate, propionate, and acetate. It is plausible that this compound, if present in biological systems, could interact with similar targets.

These pathways include:

-

Activation of G-protein coupled receptors (GPCRs): SCFAs can bind to and activate specific GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), initiating intracellular signaling cascades.

-

Inhibition of histone deacetylases (HDACs): Some SCFAs, particularly butyrate, are known inhibitors of HDACs. This leads to changes in chromatin structure and gene expression.

-

Metabolic Substrates: SCFAs can be utilized by cells as an energy source.

Further research is required to determine if this compound interacts with these or other biological pathways.

Conclusion

This compound is a simple yet intriguing molecule with well-defined chemical and structural properties. While detailed experimental protocols and specific biological roles are yet to be fully elucidated, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The general methodologies for synthesis and analysis of related compounds offer a starting point for the development of specific protocols for this compound. Future investigations into its biological activities may reveal novel applications for this alkynoic acid.

References

- 1. This compound | C6H8O2 | CID 324380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(764-33-0) IR Spectrum [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound(764-33-0) 1H NMR [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 7. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Synthesis of 2-Hexynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic pathways for 2-hexynoic acid, a valuable building block in organic synthesis. The document details established methodologies, including the oxidation of 2-hexyn-1-ol, the carboxylation of 1-pentyne (B49018), and the hydrolysis of ethyl 2-hexynoate. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a logical workflow diagram.

Oxidation of 2-Hexyn-1-ol

The oxidation of the primary alcohol 2-hexyn-1-ol to the corresponding carboxylic acid is a direct and efficient method for the synthesis of this compound. The Jones oxidation, utilizing chromic acid generated in situ from chromium trioxide and sulfuric acid, is a classic and effective method for this transformation. A key advantage of the Jones reagent is its selectivity for alcohols in the presence of carbon-carbon triple bonds, which remain unreacted under the reaction conditions.[1][2]

Experimental Protocol: Jones Oxidation of 2-Hexyn-1-ol

Materials:

-

2-Hexyn-1-ol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Isopropyl alcohol (for quenching)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Jones Reagent (2.7 M): In a flask immersed in an ice bath, carefully and slowly add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Once the chromium trioxide has dissolved, cautiously dilute the mixture with distilled water to a total volume of 100 mL.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexyn-1-ol in a minimal amount of acetone. Cool the flask to 0 °C using an ice bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of 2-hexyn-1-ol in acetone. The reaction is exothermic, and the temperature should be maintained between 0-10 °C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed (as indicated by TLC), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium salts is fully formed.

-

Work-up: Allow the reaction mixture to warm to room temperature. Decant the acetone solution from the chromium salts. Wash the salts with additional acetone. Combine the acetone solutions and remove the acetone under reduced pressure.

-

Extraction: To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation or recrystallization.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-Hexyn-1-ol |

| Reagent | Jones Reagent |

| Solvent | Acetone |

| Reaction Temperature | 0-10 °C |

| Typical Yield | 80-95% (Estimated based on similar oxidations) |

Reaction Workflow

Carboxylation of 1-Pentyne

The carboxylation of terminal alkynes provides a direct route to α,β-acetylenic acids. This transformation can be achieved by deprotonating the terminal alkyne with a strong base, such as n-butyllithium, to form a lithium acetylide intermediate. This nucleophilic intermediate then readily reacts with carbon dioxide (in the form of dry ice or gaseous CO₂) to yield the corresponding lithium carboxylate, which upon acidic work-up, gives this compound.

Experimental Protocol: Carboxylation of 1-Pentyne

Materials:

-

1-Pentyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry ice (solid CO₂) or gaseous CO₂

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add 1-pentyne to the cooled THF. Slowly add a solution of n-butyllithium in hexanes dropwise from the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium pentynilide.

-

Carboxylation: While maintaining the temperature at -78 °C, rapidly add crushed dry ice to the reaction mixture or bubble gaseous CO₂ through the solution. The reaction is typically rapid. Allow the mixture to slowly warm to room temperature.

-

Work-up: Quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to afford the crude this compound.

-

Final Purification: Further purification can be achieved by vacuum distillation.

Quantitative Data

| Parameter | Value |

| Starting Material | 1-Pentyne |

| Reagent | n-Butyllithium, Carbon Dioxide |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C to room temperature |

| Typical Yield | 70-90% (Estimated based on similar carboxylations) |

Reaction Workflow

Hydrolysis of Ethyl 2-Hexynoate

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic chemistry. Ethyl 2-hexynoate can be readily hydrolyzed to this compound under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is often preferred due to its typically faster reaction rates and irreversible nature.

Experimental Protocol: Base-Catalyzed Hydrolysis of Ethyl 2-Hexynoate

Materials:

-

Ethyl 2-hexynoate

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) or Methanol

-

Water

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-hexynoate in ethanol or methanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask. Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC until all the starting ester has been consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

-

Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Carefully acidify the solution to a pH of approximately 2 with a dilute aqueous solution of hydrochloric acid. The this compound will precipitate if it is a solid at this temperature or form an oil.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

Final Purification: The product can be further purified by distillation or recrystallization.

Quantitative Data

| Parameter | Value |

| Starting Material | Ethyl 2-hexynoate |

| Reagent | Sodium Hydroxide or Potassium Hydroxide |

| Solvent | Ethanol/Water or Methanol/Water |

| Reaction Temperature | Reflux |

| Typical Yield | >90% |

Reaction Workflow

References

Spectroscopic Analysis of 2-Hexynoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-hexynoic acid, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the general spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below is based on typical chemical shifts and predicted multiplicities.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| -COOH | ~10-12 | Broad Singlet | - | 1H |

| H-4 (-CH₂-) | ~2.35 | Triplet | ~7.0 | 2H |

| H-5 (-CH₂-) | ~1.63 | Sextet | ~7.0 | 2H |

| H-6 (-CH₃) | ~1.02 | Triplet | ~7.0 | 3H |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 (-COOH) | ~160-170 |

| C-2 (-C≡) | ~70-80 |

| C-3 (-C≡) | ~85-95 |

| C-4 (-CH₂-) | ~20-30 |

| C-5 (-CH₂-) | ~20-25 |

| C-6 (-CH₃) | ~10-15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and alkyne functionalities. The following data is based on the gas-phase IR spectrum from the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2970, 2940, 2880 | C-H stretch (sp³) | Alkyl Chain |

| ~2240 | C≡C stretch | Alkyne |

| ~1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1460, 1380 | C-H bend | Alkyl Chain |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

| ~930 (broad) | O-H bend | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data below is based on the electron ionization (EI) mass spectrum from the NIST WebBook.[1] The molecular ion peak ([M]⁺) is observed at m/z 112, corresponding to the molecular weight of this compound.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | ~10 | [M]⁺ |

| 97 | ~20 | [M - CH₃]⁺ |

| 83 | ~40 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 69 | ~100 | [M - COOH]⁺ (Propargyl cation) |

| 55 | ~75 | [C₄H₇]⁺ |

| 41 | ~85 | [C₃H₅]⁺ (Allyl cation) |

| 27 | ~60 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the internal standard. Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid film method is suitable.[2][3][4]

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the empty ATR crystal or clean salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the transmittance or absorbance spectrum.

-

Data Processing: Identify the major absorption bands and their corresponding wavenumbers.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Derivatization (optional but recommended for better chromatographic performance): Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) by reacting with a derivatizing agent like diazomethane (B1218177) or by using an esterification kit.[5]

-

-

Instrument Setup:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Acquisition and Processing: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The separated components will enter the mass spectrometer for ionization and detection. Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Hexynoic acid, a valuable building block in organic synthesis. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental context.

Core Physical Properties

This compound (CAS No. 764-33-0) is a C6 acetylenic carboxylic acid. Its physical state at ambient temperature is typically a white to yellow or brown fused solid or a clear liquid if melted. Understanding its fundamental physical constants is crucial for its application in chemical synthesis and material science.

Data Presentation

The melting and boiling points of this compound are summarized in the table below. These values represent a critical aspect of its physical behavior and are essential for designing reaction conditions and purification procedures.

| Physical Property | Value | Conditions |

| Melting Point | 23-27 °C | Atmospheric Pressure |

| Boiling Point | 230 °C | 760 mmHg (Atmospheric Pressure) |

| 110-112 °C | 10 mmHg |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a general procedure using a capillary-based apparatus (e.g., Mel-Temp or Thiele tube).[1][2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The following protocol describes a common method for determining the boiling point at atmospheric or reduced pressure.[4][5][6]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath, Thiele tube)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Approximately 0.5-1 mL of liquid this compound is placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath. The bath is heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Boiling Point Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for determining the melting and boiling points.

References

2-Hexynoic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexynoic acid, a short-chain alkynoic fatty acid, is a molecule of growing interest in the scientific community, particularly in the fields of pharmacology and organic synthesis. Its unique chemical structure, featuring a terminal carboxylic acid and an internal triple bond, imparts a range of reactive properties and biological activities. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and known biological functions, with a focus on its role as a potential therapeutic agent.

Core Data Summary

A summary of the key identifiers and physicochemical properties of this compound is presented below for quick reference.

| Identifier/Property | Value | Reference |

| CAS Number | 764-33-0 | |

| Molecular Formula | C6H8O2 | [1] |

| Molecular Weight | 112.13 g/mol | |

| Density | 0.992 g/mL at 25 °C | |

| Boiling Point | 230 °C | |

| Refractive Index | n20/D 1.460 | |

| pKa (Predicted) | 2.67 ± 0.10 | [1] |

Experimental Protocols

The synthesis of 2-alkynoic acids, including this compound, can be achieved through various organic chemistry methodologies. A general and common approach involves the carboxylation of a terminal alkyne. Below is a representative protocol.

Synthesis of this compound via Carboxylation of 1-Pentyne (B49018)

This protocol describes a common method for the synthesis of 2-alkynoic acids.

Materials:

-

1-Pentyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Deprotonation of 1-Pentyne: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-pentyne in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

To this cooled solution, add a solution of n-butyllithium in hexanes dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Carboxylation: While maintaining the low temperature, carefully add crushed dry ice to the reaction mixture in small portions. A vigorous reaction may be observed. Continue stirring until all the dry ice has sublimed and the reaction mixture has slowly warmed to room temperature.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and acidify with dilute hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of 2-alkynoic fatty acids as biologically active molecules. Their activities include antibacterial and potential antiviral effects. A significant area of investigation is their role as inhibitors of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[2][3] Inhibition of HDACs can restore the expression of silenced genes, including tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[4][5]

The inhibitory action of certain fatty acids on HDACs suggests a potential mechanism for this compound's biological effects. The general mechanism of HDAC inhibition often involves the inhibitor binding to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[6]

Below is a conceptual diagram illustrating the role of HDACs in gene silencing and the effect of an HDAC inhibitor like this compound.

Caption: Mechanism of HDAC inhibition by this compound.

The antibacterial activity of 2-alkynoic fatty acids has been demonstrated against various bacteria, including multidrug-resistant strains.[7] The triple bond at the C-2 position appears to be crucial for this activity.[7]

Conclusion

This compound is a versatile molecule with significant potential in both synthetic chemistry and pharmacology. Its established role as a building block in organic synthesis is now complemented by emerging evidence of its biological activities, particularly as an HDAC inhibitor and an antibacterial agent. Further research into the specific molecular targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential in drug development. This guide provides a foundational understanding for researchers and scientists to build upon in their future investigations of this promising compound.

References

- 1. Page loading... [guidechem.com]

- 2. Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2-Hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hexynoic acid. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, qualitative solubility predictions based on chemical principles, and a structured framework for recording and presenting such data.

Introduction to this compound

This compound (CAS 764-33-0) is a carboxylic acid with the chemical formula C6H8O2.[1][2][3][4] Its structure, featuring a carbon-carbon triple bond, imparts unique chemical properties that are of interest in organic synthesis and drug development. Understanding its solubility in various solvents is a critical first step in designing reaction conditions, purification procedures, and formulation strategies.

Physical Properties of this compound:

Solubility of this compound: An Overview

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available chemical literature. However, based on its molecular structure—a six-carbon chain with a polar carboxylic acid group—we can make informed qualitative predictions. The principle of "like dissolves like" suggests that this compound will exhibit good solubility in polar organic solvents and limited solubility in highly nonpolar solvents. Its solubility in water is expected to be moderate, influenced by the hydrogen bonding capability of the carboxylic acid group and the hydrophobic nature of the hexyl chain.

Table 1: Predicted and Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Protic Polar | Water | Moderately Soluble | The carboxylic acid group can form hydrogen bonds with water, but the six-carbon chain is hydrophobic.[6][7] |

| Methanol, Ethanol | Highly Soluble | The alcohol's hydroxyl group can act as both a hydrogen bond donor and acceptor, and the alkyl chain is compatible with the nonpolar part of this compound. | |

| Aprotic Polar | Acetone, Ethyl Acetate | Soluble | These solvents are polar and can engage in dipole-dipole interactions with the carboxylic acid group. |

| Diethyl Ether | Soluble | The ether's polarity and ability to accept hydrogen bonds contribute to solubility. | |

| Tetrahydrofuran (THF) | Soluble | THF is a polar aprotic solvent that can solvate both the polar and nonpolar portions of the molecule. | |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant difference in polarity between the carboxylic acid group and these nonpolar solvents limits solubility. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid compound in a liquid solvent.

3.1. General Guidelines for Solubility Measurement

A set of essential precautions should be followed to ensure the accuracy and reproducibility of solubility measurements:[8]

-

Purity of Materials: Both this compound and the selected solvents must be of high purity.

-

Temperature Control: The temperature of the system must be precisely controlled and monitored as solubility is temperature-dependent.

-

Equilibrium Confirmation: It is crucial to ensure that the solution has reached equilibrium, meaning the concentration of the dissolved solute is constant over time.

-

Reliable Analysis: The method used to determine the concentration of the solute in the saturated solution must be accurate and validated.

3.2. Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized technique for determining equilibrium solubility.[8][9]

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure caps

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the solvent and the compound.

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a membrane filter that is compatible with the solvent to remove any undissolved solid particles.

-

Accurately weigh a portion of the filtered saturated solution.

-

Determine the concentration of this compound in the sample using a suitable analytical technique (e.g., titration, spectroscopy, or chromatography).

3.3. Gravimetric Method for Solubility Determination

For non-volatile solutes, a gravimetric method can be employed to determine solubility.[7][10]

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the shake-flask method.

-

Carefully decant or filter a known volume or mass of the saturated solution into a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) to leave behind the dissolved this compound.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in terms of mass of solute per volume or mass of solvent.

3.4. Potentiometric Titration for Acidic Compounds

For an acidic compound like this compound, potentiometric titration is an efficient method to determine its aqueous solubility as a function of pH.[8]

Procedure:

-

Prepare a saturated solution of this compound in water.

-

Filter the solution to remove any undissolved solid.

-

Titrate a known volume of the saturated solution with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution throughout the titration using a calibrated pH meter.

-

The concentration of this compound can be determined from the equivalence point of the titration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: A logical workflow for a hypothetical synthesis involving this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this guide provides the necessary framework for researchers to determine these values accurately and efficiently. The provided experimental protocols, based on established methodologies, offer a clear path for generating reliable data. Such data is invaluable for the effective application of this compound in research, development, and commercial applications, particularly in the pharmaceutical industry where solubility is a key determinant of a compound's viability. The principles and workflows outlined herein serve as a robust starting point for any investigation into the physicochemical properties of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C6H8O2 | CID 324380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. quora.com [quora.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hexynoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexynoic acid, a short-chain acetylenic carboxylic acid, has emerged from relative obscurity to become a molecule of interest in various scientific domains. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. It further delves into its known biological activities and explores the experimental methodologies that have been pivotal in its characterization. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development, facilitating a deeper understanding and further exploration of this versatile compound.

Discovery and Historical Context

The precise origins of this compound's first synthesis are not prominently documented in singular, landmark publications. Its emergence is intertwined with the broader exploration of acetylenic compounds and carboxylation reactions in the early to mid-20th century. The synthesis of acetylenic carboxylic acids, in general, has a history rooted in the fundamental reactions of organic chemistry. Early methods for preparing such compounds often involved the dehydrohalogenation of α,β-dibromo acids. For instance, acetylenedicarboxylic acid was first described in 1877 by the Polish chemist Ernest Bandrowski, who synthesized it by treating α,β-dibromosuccinic acid with potassium hydroxide (B78521) in an alcoholic solution.

The development of organometallic chemistry in the early 20th century provided more direct routes to acetylenic acids. The reaction of organometallic reagents, such as Grignard reagents or organolithium compounds, with carbon dioxide became a cornerstone for the synthesis of carboxylic acids. It is highly probable that this compound was first synthesized through the carboxylation of a 1-pentyne (B49018) derivative, a method that remains a staple for its preparation today. While a specific "discovery" paper for this compound is not readily identifiable, its existence and synthesis would have been a logical extension of these well-established synthetic principles.

Physicochemical Properties

This compound is a colorless to light yellow liquid or a low-melting solid at room temperature. It possesses a characteristic pungent odor. Its chemical structure, featuring a terminal alkyne and a carboxylic acid, makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 112.13 g/mol | --INVALID-LINK-- |

| CAS Number | 764-33-0 | --INVALID-LINK-- |

| Melting Point | 23-26 °C | --INVALID-LINK-- |

| Boiling Point | 230 °C | --INVALID-LINK-- |

| Density | 0.992 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.4590 - 1.460 | --INVALID-LINK-- |

| pKa (Predicted) | 2.67 ± 0.10 | --INVALID-LINK-- |

| LogP (Predicted) | 0.87450 | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Features | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.01 (t, 3H), 1.57 (sext, 2H), 2.32 (t, 2H), 11.2 (s, 1H) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | δ (ppm): 13.4, 21.0, 29.8, 72.9, 91.5, 158.9 | --INVALID-LINK-- |

| Infrared (IR, liquid film) | ν (cm⁻¹): ~2960 (C-H), ~2240 (C≡C), ~1700 (C=O), ~1420, ~1290 | --INVALID-LINK-- |

| Mass Spectrum (MS) | m/z: 112 (M+), 97, 83, 69, 55, 41 | --INVALID-LINK-- |

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the carboxylation of 1-pentyne. This method utilizes a strong base to deprotonate the terminal alkyne, forming a pentynylide anion, which then acts as a nucleophile, attacking carbon dioxide.

Experimental Protocol: Synthesis of this compound via Carboxylation of 1-Pentyne

Materials:

-

1-Pentyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with dry THF and cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: 1-Pentyne is dissolved in the cold THF. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium pentynylide.

-

Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. A vigorous reaction is observed. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of approximately 2 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Biological Context and Potential Applications

While extensive biological studies specifically on this compound are limited, the broader class of 2-alkynoic fatty acids has demonstrated notable antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacteria and fungi.

Antimicrobial Activity

Studies on 2-alkynoic fatty acids with varying chain lengths have indicated that their antibacterial efficacy is dependent on the carbon chain length. For instance, 2-hexadecynoic acid has been shown to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The mechanism of action is thought to involve the disruption of the bacterial cell membrane and potential inhibition of key enzymes involved in fatty acid biosynthesis.[3] The presence of the triple bond at the C-2 position appears to be crucial for this activity.[1]

It is plausible that this compound, as a shorter-chain member of this class, may also possess antimicrobial properties, although its potency might differ from its longer-chain counterparts. Further research is warranted to elucidate its specific antimicrobial spectrum and mechanism of action.

Potential as a Research Tool and Synthetic Intermediate

The bifunctional nature of this compound, with its reactive alkyne and carboxylic acid moieties, makes it a valuable tool in chemical biology and drug discovery. The alkyne group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for its conjugation to biomolecules or surfaces. The carboxylic acid can be readily converted to esters, amides, or other derivatives, enabling the synthesis of a wide range of compounds for biological screening.

Future Directions

The study of this compound is an area with considerable potential for further investigation. Key future research directions include:

-

Comprehensive Biological Screening: A thorough evaluation of this compound's activity against a broad panel of bacterial and fungal pathogens, as well as its cytotoxicity against mammalian cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound in microbial and mammalian systems.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives of this compound to optimize its potency and selectivity for specific biological targets.

-

Applications in Drug Delivery and Bioconjugation: Exploration of this compound as a linker molecule in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

Conclusion

This compound, a seemingly simple molecule, holds promise as a versatile platform for both fundamental research and the development of new therapeutic agents. Its straightforward synthesis and reactive functional groups make it an attractive building block for medicinal chemistry and chemical biology. While its biological activities are not yet fully characterized, the precedent set by related 2-alkynoic fatty acids suggests that it is a compound worthy of more in-depth investigation. This technical guide provides a solid foundation for researchers to embark on further studies of this intriguing acetylenic carboxylic acid.

References

- 1. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria [agris.fao.org]

- 3. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Stability of the Alkyne Group in 2-Hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexynoic acid, a six-carbon α,β-acetylenic carboxylic acid, presents a unique chemical scaffold characterized by the juxtaposition of a reactive alkyne functionality and a carboxylic acid moiety. This arrangement of functional groups imparts a distinct profile of reactivity and stability to the molecule, making it a subject of interest in organic synthesis and as a potential pharmacophore in drug development. The electron-withdrawing nature of the carboxyl group significantly influences the electronic properties of the adjacent carbon-carbon triple bond, rendering it susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of the alkyne group in this compound, summarizing key quantitative data, detailing experimental protocols for its characteristic reactions, and visualizing relevant chemical and biological pathways.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 112.13 g/mol | --INVALID-LINK-- |

| Melting Point | 23-26 °C | --INVALID-LINK-- |

| Boiling Point | 230 °C | --INVALID-LINK-- |

| Density | 0.992 g/mL at 25 °C | --INVALID-LINK-- |

| pKa (predicted) | 2.67 ± 0.10 | --INVALID-LINK-- |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.01 (t, 3H), 1.58 (sext, 2H), 2.37 (t, 2H), 11.0 (br s, 1H) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | δ 13.7, 19.5, 21.3, 72.9, 93.3, 158.5 | --INVALID-LINK-- |

| IR (liquid film, cm⁻¹) | ~2240 (C≡C stretch), ~1700 (C=O stretch), ~2500-3300 (O-H stretch) | --INVALID-LINK-- |

| Mass Spectrum (m/z) | 112 (M+), 97, 83, 69, 55, 41 | --INVALID-LINK-- |

Note: Spectroscopic data are approximate and may vary depending on the experimental conditions.

Reactivity of the Alkyne Group

The reactivity of the alkyne group in this compound is governed by its electronic properties, which are significantly modulated by the adjacent carboxylic acid. The carbon atoms of the triple bond are sp-hybridized and the bond itself consists of one σ and two π bonds. The electron-withdrawing inductive effect of the carboxylic acid group polarizes the alkyne, making the β-carbon (C-3) electrophilic and the α-carbon (C-2) less so.

Electrophilic Addition Reactions

Alkynes, being electron-rich due to the presence of π-bonds, typically undergo electrophilic addition reactions. In the case of this compound, the electron-withdrawing nature of the carboxyl group deactivates the alkyne towards electrophilic attack compared to a non-conjugated alkyne. However, under appropriate conditions, these reactions can proceed.

Nucleophilic Addition Reactions (Michael Addition)

The polarization of the alkyne bond by the conjugated carboxyl group makes the β-carbon susceptible to nucleophilic attack. This conjugate addition, also known as a Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds, and by analogy, α,β-acetylenic acids.

Cycloaddition Reactions

The alkyne group of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. The electron-withdrawing nature of the carboxyl group enhances the reactivity of the alkyne as a dienophile in normal-electron-demand Diels-Alder reactions.

Metal-Catalyzed Reactions

Transition metals, particularly palladium, copper, gold, and ruthenium, can catalyze a variety of transformations of the alkyne group in 2-alkynoic acids. These include hydrogenation, coupling reactions (e.g., Sonogashira coupling after decarboxylation), and cycloisomerization reactions.[1]

Decarboxylation

2-Alkynoic acids can undergo decarboxylation, particularly when catalyzed by transition metals like copper or palladium, to yield terminal alkynes.[1] This reaction provides a synthetic route to 1-alkynes from the corresponding 2-alkynoic acids.

Stability of the Alkyne Group

The stability of the alkyne group in this compound is influenced by several factors:

-

Conjugation: The conjugation of the alkyne with the carbonyl group of the carboxylic acid provides a degree of resonance stabilization.

-

Hybridization: The sp-hybridized carbons of the alkyne have a higher s-character compared to sp² or sp³ hybridized carbons. This results in stronger and shorter C-C and C-H bonds, contributing to the overall stability of the molecule.

-

Thermodynamic Considerations: While specific thermodynamic data for this compound is scarce, alkynes are generally less thermodynamically stable than the corresponding alkenes and alkanes. This inherent instability is a driving force for many of the addition reactions they undergo.

Experimental Protocols

The following are detailed, representative methodologies for key reactions involving the alkyne group of this compound. These protocols are based on established procedures for similar α,β-acetylenic acids and should be adapted and optimized for specific research needs.

Synthesis of this compound

Reaction: Carboxylation of 1-pentyne.

Materials:

-

1-Pentyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (B95107) (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with dry THF and cooled to -78 °C in a dry ice/acetone bath.

-

1-Pentyne is added to the flask.

-

n-Butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.

-

The cooling bath is removed, and the reaction is allowed to warm to 0 °C and stirred for 1 hour.

-

The reaction mixture is then poured over an excess of crushed dry ice in a separate flask.

-

The mixture is allowed to warm to room temperature, and the excess CO₂ is allowed to evaporate.

-

The reaction is quenched with 1 M HCl until the solution is acidic.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Electrophilic Addition: Hydrobromination

Reaction: Addition of HBr across the alkyne.

Materials:

-

This compound

-

Hydrogen bromide (HBr) in acetic acid

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

This compound is dissolved in dichloromethane in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of HBr in acetic acid is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is carefully quenched by the slow addition of saturated sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product.

-

Purification by column chromatography on silica (B1680970) gel yields the hydrobromination product.

Nucleophilic Addition: Michael Addition of a Thiol

Reaction: Conjugate addition of a thiol to the β-carbon.

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (B128534) (Et₃N)

-

Methanol (MeOH)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in methanol, thiophenol is added.

-

A catalytic amount of triethylamine is added, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to give the crude Michael adduct.

-

The product can be purified by column chromatography.

Cycloaddition: Diels-Alder Reaction

Reaction: [4+2] cycloaddition with a diene.

Materials:

-

This compound

-

Cyclopentadiene (B3395910) (freshly cracked)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a sealed tube, this compound is dissolved in toluene.

-

Freshly cracked cyclopentadiene is added to the solution.

-

The tube is sealed and heated to the desired temperature (e.g., 100-150 °C) for several hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the Diels-Alder adduct.

Potential Biological Significance and Signaling Pathways

While the specific biological roles of this compound are not extensively documented, other short-chain and unsaturated fatty acids are known to possess biological activity, including antibacterial properties and roles in cell signaling.[2][3] Alkynoic acids have been shown to inhibit bacterial growth, and it is plausible that this compound could exhibit similar effects. The mechanism of action for antibacterial fatty acids often involves disruption of the bacterial cell membrane or interference with cellular processes like fatty acid synthesis.

Unsaturated fatty acids can also act as signaling molecules in bacteria, influencing processes such as quorum sensing.[4] It is hypothesized that this compound, as an unsaturated fatty acid, could potentially modulate bacterial signaling pathways.

Conclusion

The alkyne group in this compound is a versatile functionality that exhibits a rich and diverse reactivity profile. Its stability is a balance of the stabilizing effect of conjugation and the inherent reactivity of the carbon-carbon triple bond. The electron-withdrawing nature of the adjacent carboxylic acid group is a key determinant of its chemical behavior, promoting nucleophilic additions and enhancing its reactivity in cycloaddition reactions, while deactivating it towards certain electrophilic attacks. The potential for this compound and its derivatives to serve as building blocks in organic synthesis and as biologically active molecules underscores the importance of a thorough understanding of its chemical properties. This guide provides a foundational resource for researchers and professionals working with this intriguing molecule, offering insights into its reactivity, stability, and synthetic utility. Further research to quantify the thermodynamic and kinetic parameters of its reactions will undoubtedly open new avenues for its application in chemistry and drug discovery.

References

- 1. prepchem.com [prepchem.com]

- 2. Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activities of 2-Hexynoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Alkynoic fatty acids, including 2-hexynoic acid and its derivatives, represent a compelling class of synthetic compounds with a broad spectrum of biological activities. Research has highlighted their potential as potent antimicrobial, antiprotozoal, and anticancer agents. The core structural features—a carboxylic acid moiety and a triple bond at the C-2 position—are pivotal to their biological function. These compounds primarily exert their effects through mechanisms such as the inhibition of essential enzymes involved in fatty acid biosynthesis and DNA replication. This document provides a comprehensive overview of the current state of research into this compound derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms and structure-activity relationships.

Antibacterial Activity

Derivatives of 2-alkynoic acids have demonstrated significant antibacterial efficacy, particularly against multidrug-resistant (MDR) pathogens. The long-chain derivative, 2-hexadecynoic acid (2-HDA), has been a focal point of many studies and serves as a key exemplar for this class of molecules.

Key Findings:

-

Potency: 2-HDA is highly active against Gram-positive bacteria, including clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 3.9 μg/mL.[1][2] It also shows activity against Gram-negative bacteria like Klebsiella pneumoniae.[2]

-

Structure-Activity Relationship (SAR): The placement of the carbon-carbon triple bond is critical for antibacterial action. Studies reveal that the C-2 position is essential for potency; moving the triple bond further from the carbonyl group leads to a decrease in bactericidal activity.[1][3][4] The carboxylic acid group is also vital for its function.[2]

-

Mechanism of Action: The antibacterial activity of 2-HDA against ciprofloxacin-resistant MRSA has been linked to its ability to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication.[1][3][4] This suggests a mechanism distinct from many existing antibiotic classes.

-

Conjugation Inhibition: Beyond direct bactericidal effects, 2-HDA has been shown to inhibit bacterial conjugation, a mechanism by which antibiotic resistance spreads among bacteria.[1]

Data Presentation: Antibacterial Activity

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| 2-Hexadecynoic Acid (2-HDA) | Staphylococcus aureus | 15.6 | [2][4] |

| 2-Hexadecynoic Acid (2-HDA) | Staphylococcus saprophyticus | 15.5 | [2] |

| 2-Hexadecynoic Acid (2-HDA) | Bacillus cereus | 31.3 | [2] |

| 2-Hexadecynoic Acid (2-HDA) | Methicillin-Resistant S. aureus (MRSA) | 15.6 | [2][4] |

| 2-Hexadecynoic Acid (2-HDA) | Clinical Isolates of MRSA (CIMRSA) | 3.9 - 15.6 | [1][2][4] |

| 2-Hexadecynoic Acid (2-HDA) | Klebsiella pneumoniae | 7.8 | [2] |

| 2-Hexadecynoic Acid (2-HDA) | Pseudomonas aeruginosa | 125 | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for assessing the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A fresh culture of the target bacterial strain is grown to the logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound (e.g., 2-HDA) is serially diluted in a 96-well microtiter plate using the broth medium to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: Following incubation, the plate is visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Results can be confirmed by measuring absorbance with a plate reader.

Visualization: Workflow for Antibacterial Screening

Caption: General workflow for synthesizing and evaluating antibacterial candidates.

Anticancer and Antiprotozoal Activities

Long-chain 2-alkynoic fatty acids have also been identified as promising leads in the development of anticancer and antiprotozoal therapeutics.[5]

Key Findings:

-

Antiprotozoal Activity: 2-Hexadecynoic acid (2-HDA) and 2-octadecynoic acid (2-ODA) are active against parasites responsible for major diseases, including Leishmania donovani (visceral leishmaniasis) and Plasmodium falciparum (malaria).[5]

-

Anticancer Activity: 2-ODA has demonstrated antineoplastic activity against the SH-SY5Y neuroblastoma cell line. The mechanism of cell death is primarily associated with necrosis, as indicated by the release of lactate (B86563) dehydrogenase (LDH).[5]

-

Mechanism of Action: The biological effects of these compounds are linked to their ability to inhibit key enzymes.

Data Presentation: Cytotoxic and Antiprotozoal Activities

| Compound | Target Organism/Cell Line | Activity/Endpoint | Reference |

| 2-Hexadecynoic Acid (2-HDA) | Leishmania donovani | LdTopIB Inhibition | [5] |